16α-Hydroxycorticosterone 21-Acetate
Description
Overview of Steroid Hormone Classification and Nomenclature within the Pregnane (B1235032) Series
Steroids are chemically based on a distinctive four-ring carbon skeleton known as the steroid nucleus or gonane. wikipedia.orgpharmacy180.com They are broadly classified based on the number of carbon atoms in their core structure. wikipedia.org
Estranes (C18) : Form the basis for estrogens.
Androstanes (C19) : Form the basis for androgens. wikipedia.org
Pregnanes (C21) : Are the structural parents of progestogens and corticosteroids. wikipedia.orgwikipedia.org
The nomenclature of steroids is highly systematic. All are named as derivatives of these parent hydrocarbons (e.g., cholestane, androstane, pregnane). Specific functional groups, the location of double bonds, and the stereochemistry of substituents are denoted by prefixes, suffixes, and numerical locants. wikipedia.orgpharmacy180.com For example, the stereochemistry of substituents on the ring is designated as alpha (α), projecting below the plane of the ring, or beta (β), projecting above the plane. pharmacy180.com Double bonds are indicated by the suffix "-ene". wikipedia.org While systematic names are precise, many biologically significant steroids, such as progesterone (B1679170) and cortisol, are commonly known by their trivial names. wikipedia.orgresearchgate.net
Table 1: Classification of Steroid Cores
| Parent Core | Carbon Atoms | Associated Hormone Class |
|---|---|---|
| Estrane | C18 | Estrogens |
| Androstane | C19 | Androgens |
| Pregnane | C21 | Progestogens, Corticosteroids |
Fundamental Principles of Adrenocortical Steroidogenesis Pathways
Adrenocortical steroidogenesis is the metabolic process responsible for the de novo synthesis of steroid hormones from cholesterol within the adrenal cortex. nih.govnih.gov This process is compartmentalized into three distinct zones of the adrenal cortex, each expressing a unique profile of steroidogenic enzymes that dictates its primary hormonal output. frontiersin.orgnih.govyoutube.com
Zona Glomerulosa (outer layer) : Primarily produces mineralocorticoids (e.g., aldosterone). nih.govyoutube.com
Zona Fasciculata (middle layer) : Primarily produces glucocorticoids (e.g., cortisol). nih.govyoutube.com
Zona Reticularis (inner layer) : Primarily produces adrenal androgens. frontiersin.orgyoutube.com
The entire process is tightly regulated, most notably by the adrenocorticotropic hormone (ACTH) from the pituitary gland, which stimulates the initial and rate-limiting step of steroid synthesis. nih.govyoutube.com
All steroid hormones share a common biosynthetic origin, beginning with cholesterol. britannica.comoup.comyoutube.com The conversion of cholesterol into the foundational steroid precursor, pregnenolone (B344588), is the first and rate-limiting step in steroidogenesis. nih.gov This crucial reaction is catalyzed by the mitochondrial enzyme Cytochrome P450 side-chain cleavage, also known as CYP11A1 or P450scc. nih.govoup.comoup.com
From pregnenolone, the pathway can proceed via several enzymatic steps. A key early transformation is the conversion of pregnenolone to progesterone, a reaction catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.govoup.com Pregnenolone and progesterone serve as the central precursors from which all other corticosteroids are derived. britannica.com
Table 2: Key Enzymes in the Initial Steps of Steroidogenesis
| Enzyme | Synonyms | Function | Location |
|---|---|---|---|
| CYP11A1 | P450scc, Cholesterol side-chain cleavage enzyme | Converts cholesterol to pregnenolone. nih.govoup.com | Inner mitochondrial membrane |
| 3β-HSD | 3β-hydroxysteroid dehydrogenase | Converts pregnenolone to progesterone. nih.govoup.com | Mitochondria and Endoplasmic Reticulum |
Following the synthesis of progesterone and its derivatives, the steroidogenesis pathway diverges into distinct branches for the production of mineralocorticoids and glucocorticoids, a separation dictated by the zone-specific expression of enzymes in the adrenal cortex. nih.govoup.com
Glucocorticoid Pathway (primarily in the Zona Fasciculata): This pathway is geared towards the synthesis of cortisol. It begins with the hydroxylation of either pregnenolone or progesterone at the 17α position by the enzyme CYP17A1. nih.govoup.com This yields 17α-hydroxypregnenolone and 17α-hydroxyprogesterone. The subsequent 21-hydroxylation of 17α-hydroxyprogesterone by CYP21A2 produces 11-deoxycortisol. oup.comyoutube.com The final step is the 11β-hydroxylation of 11-deoxycortisol by CYP11B1 to form the primary glucocorticoid, cortisol. oup.comyoutube.com
Mineralocorticoid Pathway (primarily in the Zona Glomerulosa): This pathway leads to the synthesis of aldosterone (B195564). Progesterone is first hydroxylated at C21 by the enzyme CYP21A2 to form 11-deoxycorticosterone (DOC). nih.govnih.govoup.com Next, CYP11B1 hydroxylates DOC at the 11β position to produce corticosterone (B1669441). nih.gov In the zona glomerulosa, the enzyme aldosterone synthase (CYP11B2) then acts on corticosterone, first hydroxylating it at the C18 position to form 18-hydroxycorticosterone, and subsequently oxidizing this group to an aldehyde to produce aldosterone. nih.govnih.gov Corticosterone itself is a major steroid product of the zona fasciculata as well. nih.gov
Table 3: Comparison of Mineralocorticoid and Glucocorticoid Synthesis
| Feature | Mineralocorticoid Pathway | Glucocorticoid Pathway |
|---|---|---|
| Primary Location | Zona Glomerulosa | Zona Fasciculata |
| Key Precursor | Progesterone | 17α-Hydroxyprogesterone |
| Key Enzymes | CYP21A2, CYP11B1, CYP11B2 (Aldosterone Synthase) | CYP17A1, CYP21A2, CYP11B1 |
| Intermediate Products | 11-Deoxycorticosterone, Corticosterone, 18-Hydroxycorticosterone | 17α-Hydroxypregnenolone, 11-Deoxycortisol |
| Final Major Product | Aldosterone | Cortisol |
Positional Hydroxylation Patterns in C21 Steroids and their Biochemical Significance
Positional hydroxylation, the addition of a hydroxyl (-OH) group to a specific carbon atom on the steroid backbone, is a critical type of modification in steroid synthesis. These reactions are predominantly catalyzed by a superfamily of enzymes known as Cytochrome P450s (CYPs). rsc.orgnih.gov The precise location of hydroxylation is highly regio- and stereospecific and fundamentally determines the biological activity of the resulting steroid hormone. rsc.orgfrontiersin.org
21-Hydroxylation: Catalyzed by CYP21A2, this step is indispensable for the synthesis of both mineralocorticoids and glucocorticoids. oup.comresearchgate.net It converts progesterone into 11-deoxycorticosterone and 17α-hydroxyprogesterone into 11-deoxycortisol, adding the hydroxyl group required for their subsequent transformations and biological activity. frontiersin.orgresearchgate.net
17α-Hydroxylation: Catalyzed by CYP17A1, this reaction is a crucial branching point, directing steroid precursors away from the mineralocorticoid pathway and toward the synthesis of glucocorticoids and sex hormones. nih.govoup.com
11β-Hydroxylation: This action, performed by CYP11B1, is a vital late-stage step in the production of potent glucocorticoids like cortisol and is also responsible for synthesizing corticosterone from 11-deoxycorticosterone. oup.com
16α-Hydroxylation: This is a significant modification that can occur on various steroid substrates. In fetal physiology, the 16α-hydroxylation of DHEA is a prerequisite for the synthesis of estriol, a major estrogen of pregnancy. hormonebalance.orgsav.sk In pharmacology, microbial systems like Streptomyces species are utilized for their ability to perform 16α-hydroxylation to create potent synthetic steroid intermediates, such as 16α-hydroxyprednisolone. nih.govaxplora.comnih.gov This reaction demonstrates how specific hydroxylations can be used to generate novel steroids with tailored activities.
Acetylation: The addition of an acetate (B1210297) group, typically at a hydroxylated position, is another important modification. The esterification of a steroid, such as the formation of a 21-acetate ester (e.g., Hydrocortisone (B1673445) 21-acetate), can alter its properties. nih.govsigmaaldrich.com
The compound 16α-Hydroxycorticosterone 21-Acetate is a C21 pregnane steroid that incorporates several of these key structural features. It is derived from corticosterone, which has undergone hydroxylation at the 16α position and subsequent acetylation at the 21-hydroxyl group.
Table 4: Key Positional Hydroxylations in C21 Steroid Synthesis
| Position | Key Enzyme(s) | Substrate Example | Product Example | Biochemical Significance |
|---|---|---|---|---|
| C21 | CYP21A2 | Progesterone | 11-Deoxycorticosterone | Essential for mineralo- and glucocorticoid activity. oup.comresearchgate.net |
| C17 | CYP17A1 | Pregnenolone | 17α-Hydroxypregnenolone | Directs synthesis toward glucocorticoids and androgens. oup.com |
| C11 | CYP11B1 | 11-Deoxycortisol | Cortisol | Confers potent glucocorticoid activity. oup.com |
| C16 | Various (e.g., CYP154C3) | DHEA, Progesterone | 16α-Hydroxy-DHEA, 16α-Hydroxyprogesterone | Important in fetal estrogen synthesis and for creating synthetic steroids. hormonebalance.orgsav.sknih.gov |
| C18 | CYP11B2 | Corticosterone | 18-Hydroxycorticosterone | A critical step in the synthesis of aldosterone. nih.gov |
Properties
Molecular Formula |
C₂₃H₃₂O₆ |
|---|---|
Molecular Weight |
404.5 |
Synonyms |
2-((10R,11S,13S,16R)-11,16-Dihydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl Acetate |
Origin of Product |
United States |
Metabolic Transformations and Enzymatic Interconversions of 16α Hydroxycorticosterone 21 Acetate
Enzymatic Hydrolysis of the C21-Acetate Moiety
The initial and pivotal step in the metabolism of 16α-Hydroxycorticosterone 21-Acetate is the cleavage of the acetate (B1210297) ester at the C21 position. This reaction liberates the free, biologically active alcohol, 16α-Hydroxycorticosterone. This biotransformation is catalyzed by a class of enzymes known as esterases or deacetylases.
Esterases are a broad family of hydrolase enzymes that cleave ester bonds. The hydrolysis of steroid esters is a well-documented metabolic pathway. oup.comoup.com In humans, arylacetamide deacetylase (AADAC), a serine esterase found primarily in the liver and intestine, is known to hydrolyze various ester-containing compounds. researchgate.net Studies in yeast have identified a specific steryl deacetylase, Say1p, which is anchored in the endoplasmic reticulum and is crucial for the deacetylation of steryl esters. researchgate.net The human ortholog of this enzyme further underscores the conserved nature of this metabolic process.
While direct studies on this compound are limited, it is highly probable that non-specific esterases in tissues such as the liver would efficiently catalyze the deacetylation of this compound. The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the acetate group, leading to the formation of 16α-Hydroxycorticosterone and acetic acid.
Table 1: Potential Enzymes in the Deacetylation of this compound
| Enzyme Class | Example(s) | Cellular Location | Reaction Catalyzed | Resulting Product |
| Esterase / Deacetylase | Arylacetamide deacetylase (AADAC) | Endoplasmic Reticulum (Liver, Intestine) | Hydrolysis of C21-acetate ester | 16α-Hydroxycorticosterone |
| Carboxylesterases | hCE-1, hCE-2 | Cytosol, Microsomes (Liver) | Hydrolysis of C21-acetate ester | 16α-Hydroxycorticosterone |
| Yeast Deacetylase | Say1p | Endoplasmic Reticulum | Hydrolysis of steryl acetates | (Model for steroid deacetylation) |
The rate, or kinetics, of the deacetylation process is heavily dependent on the specificity of the esterase involved. Enzyme specificity refers to the ability of an enzyme to bind to a particular substrate and catalyze a specific reaction. Factors influencing this specificity include the three-dimensional structure of the enzyme's active site and the chemical properties of the substrate.
Subsequent Hydroxylations and Oxidations of the Corticosterone (B1669441) Scaffold
Following the removal of the 21-acetate group, the resulting 16α-Hydroxycorticosterone molecule becomes a substrate for a variety of phase I metabolic enzymes, primarily from the Cytochrome P450 (CYP) superfamily. nih.gov These enzymes introduce further modifications to the steroid ring structure.
Hydroxylation is a common step in steroid metabolism, increasing the water solubility of the molecule. The corticosterone scaffold has several positions susceptible to hydroxylation by different CYP enzymes. Human cytochrome P450 17A1 (CYP17A1), for example, has been shown to exhibit progesterone (B1679170) 16α-hydroxylase activity. nih.gov Other P450 enzymes are known to hydroxylate steroids at various other positions. asm.org For 16α-Hydroxycorticosterone, potential sites for further hydroxylation include C6, C7, and C18.
Table 2: Potential Sites for Subsequent Hydroxylation on the 16α-Hydroxycorticosterone Scaffold
| Position of Hydroxylation | Responsible Enzyme Family (Example) | Potential Product |
| C-6β | CYP3A family | 6β,16α,21-Trihydroxypregn-4-ene-3,20-dione |
| C-18 | CYP11B2 (Aldosterone Synthase) | 16α,18,21-Trihydroxypregn-4-ene-3,20-dione |
| C-7 | CYP enzymes | 7,16α,21-Trihydroxypregn-4-ene-3,20-dione |
Beyond hydroxylation, the corticosterone scaffold can undergo oxidative transformations. A key oxidative pathway for corticosteroids is the oxidation of the C21-hydroxyl group to a carboxylic acid, forming metabolites known as cortoic acids. nih.gov Studies on the metabolism of cortisol and desoxycorticosterone have demonstrated that oxidation at C-21 leads to the formation of these acidic metabolites. nih.gov It is therefore plausible that 16α-Hydroxycorticosterone would undergo a similar transformation, yielding 16α-hydroxy-cortolic acid. This oxidation likely proceeds through a 21-aldehyde intermediate.
Another significant oxidation is the conversion of the 11β-hydroxyl group to a ketone, a reaction catalyzed by 11β-hydroxysteroid dehydrogenase (11β-HSD). This would convert 16α-Hydroxycorticosterone to 16α-Hydroxy-11-dehydrocorticosterone.
Interconversion with Other Steroid Classes in Model Systems
The metabolic pathways of steroids are not always linear; interconversions between different forms are common and physiologically significant. nih.gov The most well-known example is the interconversion of cortisol and the inactive cortisone (B1669442), which is mediated by the two isoforms of 11β-HSD.
In the context of 16α-Hydroxycorticosterone, the most probable interconversion would be with its 11-keto form, 16α-Hydroxy-11-dehydrocorticosterone, as described above. This reversible reaction modulates the local concentration of the active 11β-hydroxy steroid. Furthermore, dehydrogenation reactions, similar to the conversion of hydrocortisone (B1673445) to prednisolone (B192156), could potentially introduce a double bond at the C1-C2 position, although this is more characteristic of microbial biotransformations than endogenous human metabolism.
Table 3: Potential Interconversions of 16α-Hydroxycorticosterone
| Interconversion Reaction | Enzyme(s) | Substrate | Product |
| Oxidation/Reduction at C-11 | 11β-Hydroxysteroid Dehydrogenase (11β-HSD) | 16α-Hydroxycorticosterone | 16α-Hydroxy-11-dehydrocorticosterone |
| Dehydrogenation at C1-C2 (Microbial Model) | 1,2-dehydrogenase | 16α-Hydroxycorticosterone | 1,2-Dehydro-16α-hydroxycorticosterone |
Potential Back-Conversion or Alternative Metabolic Fates in Animal Tissues.
The metabolic journey of this compound within animal tissues is a multifaceted process, primarily initiated by the enzymatic hydrolysis of its 21-acetate group. This conversion is a critical first step that transforms the ester prodrug into its biologically active alcohol form, 16α-Hydroxycorticosterone. While direct studies on this compound are limited, extensive research on analogous corticosteroid 21-acetates, such as prednisolone 21-acetate and cortisone acetate, provides a strong basis for understanding its likely metabolic transformations. nih.govnih.govnih.gov
The hydrolysis of the 21-acetate ester is catalyzed by esterases present in various tissues, including the skin and liver. nih.govnih.gov Studies on prednisolone 21-acetate in hairless mouse skin have demonstrated that this hydrolytic activity is predominantly located in the microsomal and cytosolic fractions of skin cells. nih.gov This suggests that upon administration, this compound is likely rapidly converted to 16α-Hydroxycorticosterone in these tissues.
Once formed, 16α-Hydroxycorticosterone can undergo further metabolic alterations. The potential for back-conversion to its 21-acetate form in vivo is considered to be minimal. The primary direction of the reaction catalyzed by esterases favors hydrolysis, not esterification, under physiological conditions. Instead, the more probable metabolic fates for 16α-Hydroxycorticosterone involve a series of reduction and hydroxylation reactions, which are common pathways for corticosteroid metabolism. nih.gov
Research on the metabolism of other 16α-hydroxylated steroids, such as 16α-hydroxyprogesterone, reveals a variety of subsequent enzymatic modifications. nih.gov These include 5α-reduction, catalyzed by 5α-reductase, and further hydroxylation at different positions on the steroid nucleus. nih.gov For instance, studies on corticosterone metabolism have identified 6α-hydroxytetrahydrocorticosterone as a metabolite, indicating that additional hydroxylation is a possible pathway. nih.gov Therefore, it is plausible that 16α-Hydroxycorticosterone could be a substrate for enzymes like 5α-reductase and other hydroxylases, leading to a diverse array of metabolites.
The table below summarizes the key enzymes and their potential roles in the metabolism of this compound, based on data from analogous compounds.
| Enzyme | Action | Substrate | Potential Product(s) | Tissue Location (based on analogous compounds) |
|---|---|---|---|---|
| Esterases | Hydrolysis of 21-acetate | This compound | 16α-Hydroxycorticosterone | Skin, Liver |
| 5α-Reductase | Reduction of the A-ring | 16α-Hydroxycorticosterone | 5α-dihydro-16α-hydroxycorticosterone | Liver, Skin, Adrenal Glands |
| Hydroxylases (e.g., CYP enzymes) | Additional hydroxylation | 16α-Hydroxycorticosterone | Further hydroxylated metabolites (e.g., at C-6) | Liver |
Conjugation Pathways in Biological Systems (e.g., Glucuronidation, Sulfation).
Following the initial metabolic transformations, 16α-Hydroxycorticosterone and its metabolites are primarily eliminated from the body after undergoing conjugation reactions. These phase II metabolic processes increase the water solubility of the steroid molecules, facilitating their excretion in urine and bile. nih.govcas.cz The two principal conjugation pathways for corticosteroids are glucuronidation and sulfation. nih.govwikipedia.org
Glucuronidation: This is a major pathway for the inactivation and elimination of corticosteroids. cas.czwikipedia.org The reaction involves the transfer of glucuronic acid from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a hydroxyl group on the steroid molecule, a process catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov These enzymes are abundant in the liver, the primary site of steroid conjugation, but are also found in other tissues. cas.cznih.gov For 16α-Hydroxycorticosterone, the hydroxyl groups at positions 3, 16, and 21 are potential sites for glucuronidation. Studies on cortisol have shown that a significant portion of its metabolites are excreted as glucuronide conjugates. nih.gov It is highly probable that 16α-Hydroxycorticosterone and its reduced metabolites would follow a similar fate, forming various glucuronide conjugates.
Sulfation: This is another important conjugation pathway for steroids. Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the steroid. While glucuronidation is often the more dominant pathway for many corticosteroids, sulfation plays a significant role, particularly for certain steroid classes and at specific hydroxyl positions. nih.gov For instance, studies on cortisol have identified sulfate (B86663) conjugates in urine, with C-21 sulfates being formed and excreted relatively quickly. nih.gov Given the presence of a 21-hydroxyl group on 16α-Hydroxycorticosterone (after hydrolysis of the acetate), it is a likely candidate for sulfation at this position. The 16α-hydroxyl group could also potentially undergo sulfation.
The table below outlines the primary conjugation pathways for the metabolites of this compound.
| Conjugation Pathway | Enzyme Family | Substrate(s) | Potential Conjugate(s) | Primary Site |
|---|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 16α-Hydroxycorticosterone and its metabolites | 16α-Hydroxycorticosterone-3-glucuronide, 16α-Hydroxycorticosterone-16-glucuronide, 16α-Hydroxycorticosterone-21-glucuronide | Liver |
| Sulfation | Sulfotransferases (SULTs) | 16α-Hydroxycorticosterone and its metabolites | 16α-Hydroxycorticosterone-21-sulfate, 16α-Hydroxycorticosterone-16-sulfate | Liver, Adrenal Glands |
Chemical Synthesis and Synthetic Pathway Development of 16α Hydroxycorticosterone 21 Acetate and Its Stereoisomers
Classical Organic Synthetic Approaches to the Pregnane (B1235032) Core
The de novo total synthesis of the complex, polycyclic, and stereochemically rich pregnane skeleton is a formidable challenge in organic chemistry. Historically, such syntheses have been landmark achievements, showcasing the power of synthetic strategy and reaction methodology.
The construction of the pregnane core from simple starting materials involves a lengthy sequence of reactions to build the four-ring system (A, B, C, and D rings) and install the necessary carbon skeleton. Strategies often involve a convergent approach where different parts of the molecule are synthesized separately and then joined together, or a linear approach where the rings are built sequentially. For instance, a common strategy involves the construction of the A and B rings, followed by the annulation of the C and D rings.
Once the basic tetracyclic structure is in place, a series of functional group interconversions are required. This includes the introduction of ketone and hydroxyl groups at specific positions, the creation of double bonds, and the installation of the C-17 side chain. For example, the synthesis of a corticosteroid from a simpler steroid intermediate would require the introduction of hydroxyl groups at the C-11, C-17, and C-21 positions, and a ketone at C-20. The introduction of the C-21 hydroxyl group often proceeds via the iodination of the C-21 methyl group of a 20-keto steroid, followed by displacement with an oxygen nucleophile.
A critical aspect of pregnane synthesis is the control of stereochemistry at multiple chiral centers. The desired trans-fusion of the B/C and C/D rings is a key structural feature. Synthetic strategies often rely on stereoselective reactions, such as catalytic hydrogenation or dissolving metal reductions, to establish the correct relative stereochemistry of the ring junctions. The stereochemistry of substituents on the steroid nucleus is also crucial and is often directed by the existing stereochemistry of the ring system.
Regioselective modifications are essential for introducing functional groups at specific positions on the steroid scaffold. For example, the introduction of a hydroxyl group at C-11 is a notoriously difficult transformation in classical synthesis and often requires the use of specific reagents or multi-step sequences involving remote functionalization. The regioselectivity of enolate formation and subsequent alkylation or halogenation is also a key tool for functionalizing the steroid nucleus. Protecting groups are extensively used to mask certain reactive functional groups while transformations are carried out at other positions, ensuring the desired regiochemical outcome. nih.govacs.orgacs.org
Semi-synthetic Derivatization from readily available Steroid Precursors
The introduction of a hydroxyl group at the 16α-position of the pregnane core is a key step in the synthesis of 16α-Hydroxycorticosterone 21-Acetate.
Chemical Methods: Classical chemical methods for the introduction of a 16α-hydroxyl group often start from a 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA) intermediate, which can be obtained from the Marker degradation of diosgenin. wikipedia.org The double bond at C-16 can be subjected to various oxidation reactions. One common approach involves the formation of a 16α,17α-epoxide, followed by regioselective opening of the epoxide with a hydride reagent to yield the 16α-hydroxyl group. Another method involves the direct hydroxylation of the enolate of a 17-keto steroid. The synthesis of 16α-hydroxy-19-norhydrocortisone, for example, demonstrates a pathway to introduce this functionality. acs.orgtypeset.io
Table 1: Key Intermediates in the Synthesis of 16α-Hydroxylated Steroids
| Intermediate | Starting Material | Key Transformation |
|---|---|---|
| 16-Dehydropregnenolone Acetate (16-DPA) | Diosgenin | Marker Degradation acs.orgwikipedia.orgacs.orgresearchgate.net |
| 16α,17α-Epoxyprogesterone | 16-Dehydropregnenolone Acetate | Epoxidation |
Biocatalytic Methods: Microbial hydroxylation offers a highly regio- and stereoselective alternative to chemical methods. Specific strains of microorganisms are capable of introducing hydroxyl groups at various positions on the steroid nucleus. For the 16α-position, strains of Streptomyces are particularly effective. For instance, Streptomyces roseochromogenes has been shown to hydroxylate hydrocortisone (B1673445) at the 16α-position to produce 16α-hydroxyhydrocortisone. nih.gov This biocatalytic step can be integrated into a chemoenzymatic synthesis, where chemical and biological transformations are used in sequence to build the desired molecule. Engineered enzymes, such as variants of cytochrome P450, have also been developed to achieve highly selective 16α-hydroxylation of steroid substrates. rsc.org
The final step in the synthesis of this compound is the esterification of the C-21 hydroxyl group to form the acetate ester.
Chemical Methods: The selective acetylation of the primary C-21 hydroxyl group in the presence of other secondary (e.g., 3β-OH, 11β-OH) and tertiary (17α-OH) hydroxyl groups can be challenging. However, the primary C-21 hydroxyl group is generally more reactive than the secondary and tertiary hydroxyls, allowing for a degree of selective acylation under carefully controlled conditions. Standard acetylation reagents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270) can be used. To ensure selectivity, protecting groups may be employed to mask the more reactive hydroxyl groups, followed by deprotection after the C-21 acetylation. For example, the 3-hydroxyl group is often protected as a ketone, and the 11β- and 17α-hydroxyls may be protected as an acetal.
Enzymatic Methods: Enzymatic acetylation offers a highly regioselective method for the esterification of the C-21 hydroxyl group. The enzyme chloramphenicol (B1208) acetyltransferase I (CATI) from E. coli has been shown to be a steroid acetyltransferase that selectively acetylates the C-21 hydroxyl group of various corticosteroids. nih.gov This biocatalytic approach avoids the need for protecting groups and can be performed under mild conditions, making it an attractive alternative to chemical methods. A strain of Clostridium sporogenes has also been found to selectively acetylate the C-21 hydroxyl function of certain steroids. acs.org
Table 2: Comparison of C21-Acetylation Methods
| Method | Reagents/Enzyme | Advantages | Disadvantages |
|---|---|---|---|
| Chemical Acetylation | Acetic anhydride, pyridine | Readily available reagents | Potential for side reactions, may require protecting groups |
| Enzymatic Acetylation | Chloramphenicol Acetyltransferase I (CATI) nih.gov | High regioselectivity, mild conditions | Requires enzyme production |
Biocatalytic and Chemoenzymatic Synthesis of Hydroxylated Corticosteroids
The integration of biocatalysis into the synthesis of corticosteroids has revolutionized the field, offering efficient and environmentally benign routes to complex molecules. Chemoenzymatic synthesis combines the strengths of both chemical and biological transformations.
A chemoenzymatic approach to this compound could start with a readily available steroid precursor, such as hydrocortisone. This precursor can be subjected to biocatalytic 16α-hydroxylation using a whole-cell system like Streptomyces roseochromogenes or an isolated, engineered hydroxylase. nih.gov The resulting 16α-hydroxyhydrocortisone can then be selectively acetylated at the C-21 position using an enzymatic method, for example with chloramphenicol acetyltransferase I. nih.gov This two-step enzymatic sequence would provide a highly efficient and selective route to the target molecule, minimizing the use of protecting groups and harsh chemical reagents.
The development of novel biocatalysts through protein engineering and metagenomic screening continues to expand the toolbox for steroid synthesis. Engineered enzymes can be designed to have improved activity, stability, and selectivity for specific steroid substrates, paving the way for even more efficient and sustainable manufacturing processes for hydroxylated corticosteroids. rsc.org
Utilization of Microbial Transformations for Steroid Functionalization
The chemical functionalization of steroid molecules is a cornerstone of pharmaceutical development, enabling the creation of potent therapeutic agents. Microbial transformations offer a powerful and highly specific tool for this purpose, often achieving a degree of regio- and stereoselectivity that is difficult to replicate through conventional chemical synthesis. nih.govresearchgate.net This biological approach is particularly valuable for hydroxylation reactions, where a hydroxyl group is precisely introduced at a specific carbon atom on the steroid scaffold. Such modifications can drastically alter the biological activity of the parent compound. researchfloor.org
Hydroxylation at the 11α, 11β, 15α, and 16α positions are well-established processes in the industrial production of adrenal cortex hormones and their analogs. researchfloor.org Fungi and bacteria are the primary biocatalysts for these reactions. researchfloor.org Specifically for 16α-hydroxylation, microorganisms from the genera Streptomyces, Curvularia, and Cunninghamella are known to be effective. researchfloor.org
A notable application of this technology is the biotechnological production of 16α-hydroxyprednisolone from hydrocortisone. This process utilizes a two-stage bioconversion involving two distinct microorganisms. mdpi.com In the first stage, Streptomyces roseochromogenes performs a 16α-hydroxylation on the hydrocortisone substrate. mdpi.com Subsequently, Arthrobacter simplex is introduced to carry out a 1,2-dehydrogenation reaction, converting the 16α-hydroxyhydrocortisone intermediate into the final product, 16α-hydroxyprednisolone. mdpi.com Research into this coupled process has demonstrated that S. roseochromogenes can convert hydrocortisone into 16α-hydroxyhydrocortisone with yields of approximately 29.1%. mdpi.com The subsequent conversion of this intermediate to 16α-hydroxyprednisolone by A. simplex can reach up to 92.0%. mdpi.com
The following table summarizes various microorganisms and their documented roles in steroid hydroxylation.
| Microorganism | Steroid Substrate | Type of Reaction | Product(s) | Reference |
| Streptomyces roseochromogenes | Hydrocortisone | 16α-hydroxylation | 16α-Hydroxyhydrocortisone | mdpi.com |
| Arthrobacter simplex | 16α-Hydroxyhydrocortisone | 1,2-dehydrogenation | 16α-Hydroxyprednisolone | mdpi.com |
| Penicillium decumbens | 16α, 17α-epoxyprogesterone | 7β- and 11α-hydroxylation | 7β-hydroxy-16α, 17α-epoxyprogesterone, 7β,11α-dihydroxy-16α,17α-epoxyprogesterone | nih.govresearchgate.net |
| Streptomyces species | Testosterone, Progesterone (B1679170), etc. | 16α-hydroxylation | 16α-hydroxylated derivatives | researchfloor.orgmdpi.com |
| Curvularia species | Various steroids | 16α-hydroxylation | 16α-hydroxylated derivatives | researchfloor.org |
| Cunninghamella species | Various steroids | 16α-hydroxylation | 16α-hydroxylated derivatives | researchfloor.org |
Recombinant Enzyme Systems for Targeted Hydroxylation
Advancements in biotechnology have enabled the development of recombinant enzyme systems for even more precise and efficient steroid modifications. These systems are centered around cytochrome P450 monooxygenases (CYPs), a superfamily of heme-containing enzymes that catalyze the hydroxylation of a wide variety of substrates, including steroids. nih.govresearchgate.netfrontiersin.org By isolating the gene for a specific CYP enzyme and expressing it in a host microorganism like Escherichia coli, it is possible to create a biocatalyst designed for a single, targeted reaction. nih.gov
A prime example of this approach is the use of CYP154C3, an enzyme from the bacterium Streptomyces griseus. This enzyme has been identified and characterized as a highly regio- and stereospecific steroid 16α-hydroxylase. nih.gov When expressed in a recombinant E. coli system, CYP154C3 can effectively hydroxylate a range of steroids—including progesterone, testosterone, and Δ4-androstene-3,17-dione—exclusively at the 16α position of the D-ring. nih.gov This specificity makes it a valuable tool for the industrial synthesis of 16α-hydroxysteroids. nih.gov
Furthermore, protein engineering techniques can be applied to these recombinant enzymes to alter or enhance their function. For instance, CYP154C5 from Nocardia farcinica is another P450 enzyme that naturally exhibits high selectivity for 16α-hydroxylation. nih.gov Through site-directed mutagenesis, a single amino acid substitution (F92A) was introduced into the enzyme's active site. This engineered mutant, CYP154C5 F92A, displayed altered regioselectivity when converting progesterone. In addition to the expected 16α-hydroxylated product, it also generated the 21-hydroxylated product, 11-deoxycorticosterone, in a 4:1 ratio. nih.gov This demonstrates the potential of recombinant systems not only to perform specific reactions but also to be rationally designed to create novel synthetic pathways. nih.gov
The table below details specific recombinant P450 enzymes and their applications in targeted steroid hydroxylation.
| Enzyme (Source) | Host System | Substrate | Key Finding | Reference |
| CYP154C3 (Streptomyces griseus) | E. coli | Progesterone, Testosterone, Δ4-Androstene-3,17-dione | Highly regio- and stereospecific hydroxylation at the 16α position. | nih.gov |
| CYP154C5 (Nocardia farcinica) | E. coli (with Pdx/PdR) | Progesterone, Pregnans, Androstans | Wild-type enzyme is highly selective for 16α-hydroxylation. | nih.gov |
| CYP154C5 F92A Mutant (N. farcinica) | E. coli (with Pdx/PdR) | Progesterone | Altered regioselectivity, producing both 16α- and 21-hydroxylated products. | nih.gov |
| CYP106A2 (Bacillus megaterium) | E. coli | Progesterone | Wild-type has 15β-hydroxylase activity; mutants were engineered to increase 9α-hydroxylation selectivity. | researchgate.net |
Impurity Profiling and Control in Synthetic Preparations
The control of impurities is a critical issue in the manufacturing of active pharmaceutical ingredients (APIs), including synthetic steroids. researchgate.net Impurity profiling is the systematic process of detecting, identifying, and quantifying all potential and actual impurities that may arise during the synthesis, purification, and storage of a drug substance. researchgate.netijpsonline.comchromatographyonline.com The presence of impurities, even in trace amounts, can affect the quality, efficacy, and safety of the final pharmaceutical product. ijpsonline.com Regulatory bodies like the International Conference on Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities. researchgate.netperkinelmer.com
Impurities in synthetic preparations can originate from several sources, including:
Starting materials and intermediates: Unreacted starting materials or intermediates from a previous step. registech.com
Side reactions: Formation of unwanted by-products due to competing reaction pathways. ijpsonline.comnih.gov
Reagents and catalysts: Inorganic or organic materials used during the synthesis. registech.com
Degradation products: Impurities formed by the degradation of the API during manufacturing or storage. chromatographyonline.comregistech.com
A robust impurity control strategy is essential and is developed by understanding the synthetic process in detail. grace.com By investigating the reaction mechanism, conditions such as temperature, reaction time, and the molar ratio of reactants can be optimized to minimize the formation of by-products. nih.gov For example, overheating a reaction mixture can often lead to the generation of thermal degradation impurities that may be difficult to remove later. grace.com
A suite of advanced analytical techniques is employed for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the primary tool for separating and quantifying impurities, while hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identification by providing molecular weight information. researchgate.netgrace.com For definitive structure elucidation of an unknown impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is often required, which may necessitate the isolation of the impurity or its independent synthesis. ijpsonline.comnih.gov
The following table outlines the key analytical methods used in impurity profiling and their specific roles.
| Analytical Technique | Abbreviation | Primary Role in Impurity Profiling | Reference |
| High-Performance Liquid Chromatography | HPLC | Separation and quantification of impurities. | chromatographyonline.comgrace.com |
| Gas Chromatography | GC | Separation of volatile impurities and residual solvents. | nih.govgrace.com |
| Mass Spectrometry | MS | Identification of impurities by determining their molecular weight and fragmentation patterns (often coupled with LC or GC). | researchgate.netnih.gov |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Definitive structure elucidation of unknown impurities. | ijpsonline.comgrace.com |
| Infrared Spectroscopy | IR | Functional group identification. | nih.gov |
Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of 16α Hydroxycorticosterone 21 Acetate
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in the analysis of steroids, providing the necessary separation from complex matrices and closely related structural isomers.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of corticosteroids like 16α-Hydroxycorticosterone 21-Acetate. The development of robust HPLC and UPLC methods is critical for achieving accurate and reliable results.
Method development for the analysis of related compounds, such as hydrocortisone (B1673445) acetate (B1210297), often utilizes reverse-phase (RP) chromatography. sielc.com A common approach involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com For instance, a typical starting point for method development could involve a gradient elution on a C18 column (e.g., 150 x 2.1 mm, 2.6 µm particle size) with a mobile phase of water and methanol (B129727) containing a modifier like ammonium (B1175870) fluoride (B91410) to enhance ionization in the mass spectrometer. endocrine-abstracts.org UPLC systems, with their smaller particle size columns (e.g., sub-2 µm), offer significant advantages in terms of speed and resolution, allowing for faster analysis times without compromising separation efficiency. shimadzu.com The transfer of methods from traditional HPLC to UPLC is a common practice to leverage these benefits. Furthermore, exploring different stationary phases, such as those with different bonding chemistries or particle technologies, can be crucial for optimizing the separation of closely related steroid isomers.
| Parameter | HPLC | UPLC |
| Column | C18, Silica (B1680970) | Sub-2 µm C18, HSS T3 |
| Mobile Phase | Acetonitrile/Water, n-Butyl chloride/Methanol/Acetic Acid mixtures | Methanol/Water with modifiers (e.g., ammonium fluoride) |
| Detector | Diode Array Detector (DAD), Mass Spectrometer (MS) | Mass Spectrometer (MS) |
| Advantages | Robust, widely available | Faster analysis, higher resolution, lower solvent consumption |
| Considerations | Longer run times | Higher backpressure, requires specialized instrumentation |
Gas Chromatography (GC) Applications for Steroid Analysis
Gas Chromatography (GC) is another powerful technique for steroid analysis, particularly when coupled with mass spectrometry (GC-MS). However, due to the low volatility and thermal instability of many corticosteroids, derivatization is a mandatory step prior to GC analysis. nih.govoup.com This chemical modification increases the volatility and thermal stability of the analytes, making them suitable for gas-phase separation.
For corticosteroids, including this compound, the hydroxyl and ketone functional groups must be derivatized. A common approach involves a two-step derivatization process. First, the ketone groups are converted to methoxime (MO) derivatives, followed by the silylation of hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com The choice of derivatization reagent is critical, as the structural complexity of glucocorticoids can sometimes hinder the efficiency of the reaction. mdpi.com Comprehensive two-dimensional gas chromatography (GCxGC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOFMS) can provide enhanced separation for complex steroid mixtures. gcms.cz
The GC oven temperature program is a critical parameter that needs to be carefully optimized to achieve the desired separation of multiple steroid metabolites. A typical program might involve a slow ramp rate to separate closely eluting isomers. nih.gov
| Derivatization Step | Reagent | Purpose |
| Oximation | Methoxyamine HCl in pyridine (B92270) | Converts ketone groups to methoximes |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + TMCS | Converts hydroxyl groups to trimethylsilyl (TMS) ethers |
Mass Spectrometry-Based Detection and Structural Characterization
Mass spectrometry (MS) is an indispensable tool for the sensitive and specific detection and structural elucidation of steroids. When coupled with chromatographic separation, it provides unparalleled analytical power.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of steroids in biological fluids. endocrine-abstracts.orgnih.gov Its high selectivity and sensitivity allow for the accurate measurement of low-concentration analytes in complex matrices, overcoming the cross-reactivity issues often associated with immunoassays. endocrine-abstracts.org
| Parameter | Typical Setting |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Polarity | Positive or Negative, depending on the analyte and mobile phase |
| Mass Analyzer | Triple Quadrupole (QqQ) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standards | Isotopically labeled analogs (e.g., d4-Cortisol) |
Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS) for Comprehensive Profiling
Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS) is an emerging technique that adds another dimension of separation to traditional LC-MS analysis. mdpi.comnih.govnih.gov Ion mobility spectrometry separates ions in the gas phase based on their size, shape, and charge, providing a collision cross-section (CCS) value that is a characteristic property of the ion. mdpi.com This additional separation can resolve isomeric and isobaric steroids that may co-elute chromatographically, significantly enhancing the confidence in compound identification. acs.orgacs.org
For comprehensive steroid profiling, LC-IM-MS can be a powerful tool. Derivatization can be employed to enhance the separation of steroid isomers in the ion mobility cell. acs.orgacs.org The combination of retention time from LC, CCS from IM, and accurate mass and fragmentation data from MS provides a highly specific fingerprint for each steroid, facilitating the identification of known compounds and the characterization of unknown metabolites in complex biological samples. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including steroids. nih.gov While chromatographic and mass spectrometric methods are excellent for quantification and identification based on retention time and mass-to-charge ratio, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.
For a compound like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for complete structural assignment. 1D ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton. mdpi.com However, the ¹H NMR spectra of steroids are often complex due to severe signal overlap. nih.govmdpi.com
To overcome this, 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are essential. These experiments reveal the coupling networks between protons (COSY) and the correlations between protons and their directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC), allowing for the unambiguous assignment of all proton and carbon signals and confirming the precise structure of the molecule. mdpi.com
Sample Preparation and Extraction Methodologies
The initial and most critical step in the analytical workflow for this compound is the effective isolation of the analyte from the complex biological matrix. The choice of extraction method is pivotal and is primarily dictated by the nature of the sample (e.g., plasma, urine, tissue) and the subsequent analytical technique. The two most prominent techniques employed for the extraction of corticosteroids are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid Phase Extraction (SPE):
SPE is a widely adopted technique for the purification and concentration of steroids from biological samples. It offers several advantages, including high recovery, reduced solvent consumption, and the potential for automation. The principle of SPE involves passing the liquid sample through a solid adsorbent (the stationary phase), which retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent.
For corticosteroids like this compound, reversed-phase SPE cartridges, particularly those with a C18 (octadecyl) bonded silica stationary phase, are commonly utilized. A typical SPE protocol for the extraction of corticosteroids from serum or plasma is outlined below:
Conditioning: The C18 cartridge is first conditioned with methanol followed by water to activate the stationary phase.
Loading: The biological sample, often pre-treated (e.g., with enzymatic hydrolysis to cleave conjugates), is loaded onto the conditioned cartridge.
Washing: The cartridge is washed with a weak solvent, such as water or a low-percentage organic solvent mixture, to remove polar interferences. A subsequent wash with a non-polar solvent like hexane (B92381) can be employed to remove lipids. plos.org
Elution: The target analyte, this compound, is eluted from the cartridge using a solvent of appropriate polarity, such as ethyl acetate or methanol. plos.org
The efficiency of the SPE process is demonstrated by high recovery rates, often ranging from 87% to 101% for a panel of various steroids. plos.org
Liquid-Liquid Extraction (LLE):
LLE is a traditional yet effective method for extracting steroids based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of the organic solvent is crucial and depends on the polarity of the target analyte. For corticosteroids, moderately polar solvents are generally preferred.
Commonly used organic solvents for the LLE of corticosteroids include:
Diethyl ether
Dichloromethane
Ethyl acetate
The procedure generally involves vortexing the biological sample with the chosen organic solvent, followed by centrifugation to separate the two phases. The organic layer containing the extracted steroid is then collected, and the solvent is evaporated. The dried extract is reconstituted in a suitable solvent for analysis. While effective, LLE can be more labor-intensive and may result in lower recoveries compared to SPE.
Table 1: Comparison of Sample Preparation Methodologies for Corticosteroid Analysis
| Feature | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
|---|---|---|
| Principle | Partitioning between a solid stationary phase and a liquid mobile phase. | Partitioning between two immiscible liquid phases. |
| Selectivity | High, can be tailored by choosing appropriate sorbents and solvents. | Moderate, dependent on solvent choice. |
| Recovery | Generally high and reproducible (e.g., 87-101%). plos.org | Can be variable and operator-dependent. |
| Automation | Easily automated for high-throughput analysis. | More challenging to automate. |
| Solvent Consumption | Lower compared to LLE. | Higher solvent consumption. |
| Common Sorbent | C18 (Octadecylsilane). | Not applicable. |
| Common Solvents | Methanol, Ethyl Acetate, Hexane. plos.org | Diethyl Ether, Dichloromethane, Ethyl Acetate. |
Method Validation and Performance Characteristics
To ensure the reliability and accuracy of analytical data, the chosen method for the quantification of this compound must undergo rigorous validation. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key performance characteristics that are evaluated include sensitivity, selectivity, and reproducibility. These parameters are often established using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has become the gold standard for steroid analysis due to its high sensitivity and specificity. nih.govrsc.orgnih.govnih.govlongdom.org
Sensitivity:
The sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. Key parameters used to define sensitivity are the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable precision and accuracy.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. For a panel of 14 steroid hormones analyzed by LC-MS/MS, the LOQs were reported to be in the range of 0.016–0.84 μg kg⁻¹. rsc.org
Selectivity:
Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix, such as other structurally related steroids or endogenous substances. In LC-MS/MS, selectivity is achieved through a combination of chromatographic separation and the use of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. plos.org
Reproducibility:
Reproducibility, often assessed through precision, is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV).
Intra-day Precision (Repeatability): The precision of the assay under the same operating conditions over a short interval of time.
Inter-day Precision (Intermediate Precision): The precision of the assay over a longer period, taking into account variations such as different days, analysts, or equipment.
For a validated LC-MS/MS method for the simultaneous analysis of eight steroids, all intra- and inter-run CVs were reported to be ≤8.25%. plos.org
Table 2: Typical Performance Characteristics of a Validated LC-MS/MS Method for Corticosteroid Analysis
| Parameter | Typical Value/Range | Description |
|---|---|---|
| Linearity (r²) | >0.99 | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |
| Limit of Quantification (LOQ) | 0.016–0.84 μg kg⁻¹ rsc.org | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Recovery | 87 - 101% plos.org | The efficiency of the extraction procedure in recovering the analyte from the sample matrix. |
| Intra-day Precision (CV) | ≤8.25% plos.org | The precision of the assay within a single day. |
| Inter-day Precision (CV) | ≤8.25% plos.org | The precision of the assay across different days. |
Molecular Interactions and Biological Activities of 16α Hydroxycorticosterone 21 Acetate in Research Models
Steroid Receptor Binding Affinities and Selectivity in In Vitro Systems
The interaction of a steroid with its cognate receptor is the primary determinant of its biological activity. The affinity and selectivity of this binding dictate the potency and the nature of the downstream cellular responses.
Interaction with Glucocorticoid Receptors
Glucocorticoid Receptors (GRs) are members of the nuclear receptor superfamily that mediate the effects of glucocorticoids like cortisol. Upon ligand binding, the receptor translocates to the nucleus and modulates the transcription of target genes. The binding affinity of a steroid to the GR is a key factor in its potential as a glucocorticoid agonist or antagonist.
Specific in vitro binding assay data for 16α-Hydroxycorticosterone 21-Acetate with glucocorticoid receptors is not documented in the available scientific literature. To infer its potential interaction, one would typically compare its structural features to those of known GR ligands. The presence of the corticosterone (B1669441) backbone suggests a potential for GR binding. However, the addition of a 16α-hydroxyl group and a 21-acetate group would significantly alter the molecule's conformation and polarity, thereby influencing its fit within the ligand-binding pocket of the GR. Without experimental data, any statement on its binding affinity would be purely speculative.
Interaction with Mineralocorticoid Receptors
Mineralocorticoid Receptors (MRs) are another class of steroid receptors that are crucial for regulating electrolyte and water balance. They are activated by mineralocorticoids such as aldosterone (B195564). Notably, MRs also exhibit a high affinity for glucocorticoids like cortisol and corticosterone.
Similar to the case with GRs, direct binding studies of this compound to MRs have not been reported. The structural similarity to corticosterone suggests a possibility of interaction. However, the modifications at the 16α and 21 positions would likely modulate this affinity. For context, the affinity of various steroids to the MR can be compared, but the precise position of this compound within this spectrum remains undetermined.
Binding to Other Nuclear Receptor Subfamilies
Beyond GRs and MRs, steroids can sometimes interact with other nuclear receptors, such as the progesterone (B1679170) receptor (PR), androgen receptor (AR), and estrogen receptor (ER). This cross-reactivity can lead to a variety of biological effects.
There is no available research to suggest or confirm the binding of this compound to other nuclear receptor subfamilies. Assessing such potential interactions would require specific competitive binding assays against a panel of nuclear receptors.
Cellular Signaling Pathway Modulation and Gene Expression Regulation
The binding of a steroid to its receptor initiates a cascade of events, leading to the modulation of specific signaling pathways and the regulation of gene expression.
Effects on Steroidogenic Enzyme Expression
Steroidogenic enzymes are critical for the biosynthesis of all steroid hormones. The expression of these enzymes is tightly regulated, in part by the feedback mechanisms of circulating steroids.
No studies have been identified that investigate the effect of this compound on the expression of steroidogenic enzymes. Such studies would typically involve treating steroidogenic cells (e.g., adrenal or gonadal cells) with the compound and measuring the mRNA or protein levels of key enzymes like those in the cytochrome P450 family.
Impact on Downstream Molecular Targets in Cellular Assays
The ultimate biological effect of a steroid is determined by its influence on the expression of a wide array of downstream target genes in various cell types.
Specific data on the downstream molecular targets of this compound in any cellular assay are not available in the reviewed literature. Research in this area would be necessary to understand its potential physiological or pharmacological roles.
Role in Cellular Homeostasis and Stress Response Mechanisms in Non-Human Models
The primary glucocorticoid in many rodent models is corticosterone, which plays a crucial role in regulating a wide array of physiological processes to maintain homeostasis, particularly in response to stress. nih.gov Glucocorticoids are essential for life and orchestrate cellular and metabolic balance. nih.gov The introduction of a 16α-hydroxy group and a 21-acetate ester to the corticosterone structure likely modulates its interaction with the glucocorticoid receptor (GR), thereby influencing its downstream effects on cellular homeostasis and stress response.
Glucocorticoids exert their effects by binding to the GR, which then translocates to the nucleus to regulate the transcription of target genes. nih.govnih.gov These hormones are known to influence the expression of genes involved in metabolism, inflammation, and cell survival. nih.govendocrinology.org In the context of stress, glucocorticoids like corticosterone are released as part of the hypothalamic-pituitary-adrenal (HPA) axis activation. wholisticmatters.comnih.gov This hormonal cascade is a fundamental survival mechanism that helps an organism adapt to stressors. endocrinology.orgnih.gov
The presence of the 16α-hydroxy group may alter the binding affinity and selectivity of the molecule for the GR, potentially leading to a modified biological response compared to corticosterone. For instance, hydroxylation at different positions on the steroid nucleus is a known strategy to modify the anti-inflammatory and metabolic effects of corticosteroids. nih.gov In some cases, hydroxylation can enhance glucocorticoid activity. nih.gov
The stress response involves a complex interplay of signaling pathways. nih.gov Glucocorticoids are known to have both rapid, non-genomic effects and slower, genomic effects that together help in managing the physiological challenges imposed by stress. nih.gov While specific studies on this compound are lacking, it is plausible that this compound would participate in the negative feedback regulation of the HPA axis, a hallmark of glucocorticoid action, thereby helping to terminate the stress response and restore homeostasis. endocrinology.org
Comparative Analysis of Biological Activity with Parent Steroids and Other Acetate (B1210297) Esters
A comparative analysis of this compound with its parent steroid, corticosterone, and its non-acetylated form, 16α-hydroxycorticosterone, is essential to understand the impact of its chemical modifications.
Comparison with Parent Steroid (Corticosterone):
Corticosterone is a primary glucocorticoid in many species and is integral to the regulation of energy, immune reactions, and stress responses. rupahealth.com The addition of a hydroxyl group at the 16α position can significantly alter the biological activity profile. For example, in the case of other steroids, 16α-hydroxylation has been shown to produce metabolites with potent biological activities. wikipedia.org This modification could potentially enhance the anti-inflammatory properties of the corticosterone backbone, a common goal in the development of synthetic corticosteroids. nih.gov
Comparison with 16α-Hydroxycorticosterone:
The 21-acetate ester group differentiates this compound from its immediate precursor. Esterification at the C21 position is a common strategy in steroid chemistry to modify the pharmacokinetic properties of the drug. wikipedia.org Acetate esters can influence the solubility, absorption, and duration of action of the steroid. medchemexpress.com Generally, esterified steroids are less polar and may exhibit prolonged activity as they are gradually hydrolyzed in the body to release the active parent steroid. nih.gov Therefore, this compound would be expected to act as a prodrug of 16α-hydroxycorticosterone, with potentially altered pharmacokinetics compared to the unesterified form.
Comparison with Other Acetate Esters:
The biological activity of corticosteroid acetates, such as cortisone (B1669442) acetate, has been studied more extensively. Cortisone acetate itself is a prodrug that is converted to the active cortisol. medchemexpress.com It exhibits anti-inflammatory and immunosuppressive properties. medchemexpress.com The 21-acetate form can influence the potency and receptor binding affinity. For instance, acetylation of the glucocorticoid receptor itself has been shown to regulate its activity and degradation, suggesting complex regulatory mechanisms for acetylated compounds. nih.gov
| Compound | Key Structural Feature | Expected Biological Activity Profile |
| Corticosterone | Parent C21 steroid | Baseline glucocorticoid and mineralocorticoid activity; primary stress hormone in rodents. |
| 16α-Hydroxycorticosterone | Addition of a 16α-hydroxyl group | Potentially modified (enhanced or reduced) glucocorticoid and anti-inflammatory activity compared to corticosterone. |
| This compound | Addition of a 21-acetate ester | Likely acts as a prodrug, with potentially prolonged release and activity of 16α-hydroxycorticosterone; altered pharmacokinetics. |
| Cortisone Acetate | A well-known corticosteroid acetate | Prodrug of cortisol with established anti-inflammatory and immunosuppressive effects. |
Theoretical Implications and Future Research Perspectives in Pregnane Steroid Biochemistry
Elucidation of Undiscovered Steroidogenic and Metabolic Pathways for 16α-Hydroxylated Steroids
The biosynthesis and metabolism of steroids are intricate networks of enzymatic reactions. While the major pathways are well-documented, the metabolic fate of many steroids, including 16α-hydroxylated variants, remains partially understood. Future research will likely focus on uncovering novel pathways and the enzymes that catalyze these transformations.
The metabolism of progesterone (B1679170) by cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) is known to produce both 17α-hydroxyprogesterone and 16α-hydroxyprogesterone in humans. nih.gov While 17α-hydroxyprogesterone is a key intermediate in the synthesis of cortisol and androgens, the physiological role of 16α-hydroxyprogesterone is less clear. nih.gov Importantly, human CYP17A1 demonstrates significant progesterone 16α-hydroxylase activity. nih.gov
Furthermore, studies on the metabolic fate of pregnene-based steroids in microorganisms have revealed alternative transformation pathways, such as lactonization through Baeyer-Villiger oxidation. nih.gov For instance, the fungus Penicillium lanosocoeruleum can metabolize various pregnane (B1235032) steroids into their corresponding δ-d-lactones. nih.gov The investigation of such microbial metabolic pathways could provide insights into potentially undiscovered routes in mammals.
The exploration of alternate steroid sulfation pathways also presents a promising avenue for research. The analysis of disulfated steroids has the potential to expand our understanding of steroid biosynthesis and metabolism. bioscientifica.com For example, in certain conditions, alternate pathways for steroid metabolism become more prominent, leading to the formation of unique sulfated metabolites that can serve as biomarkers for specific enzymatic deficiencies. bioscientifica.com The comprehensive profiling of such metabolites could reveal previously unknown metabolic shunts and their physiological relevance.
Future research in this area will likely involve:
Metabolomic studies in various tissues and biofluids to identify novel 16α-hydroxylated steroid metabolites.
Genetic and proteomic approaches to identify and characterize the enzymes responsible for these transformations.
Studies using stable isotope-labeled tracers to follow the metabolic fate of 16α-hydroxycorticosterone and related compounds in vivo.
Development of Advanced Synthetic Strategies for Complex Steroid Analogues
The synthesis of complex steroid analogues is crucial for developing new therapeutic agents and research tools. Traditional chemical synthesis of steroids can be challenging due to their complex, stereochemically rich structures. Modern synthetic chemistry is moving towards more efficient and selective methods.
Recent progress has been made in the late-stage C-H functionalization of steroids, which allows for the direct modification of the steroid skeleton, avoiding lengthy synthetic routes. nih.gov This includes methods for C-H hydroxylation, amination, and halogenation. nih.gov Another innovative approach involves the use of transition metal-catalyzed reactions, such as those involving hydrogen atom transfer (HAT), for the construction of challenging motifs present in various steroids. nih.gov
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, is a particularly promising strategy. researchgate.netresearchgate.net This approach allows for the highly regio- and stereoselective modification of the steroid core, which is often difficult to achieve through purely chemical means. researchgate.net For example, enzymes can be used for specific hydroxylations or oxidations at positions that are chemically inert. researchgate.net
The development of novel catalytic methods, such as enantioselective palladium-catalyzed dearomative cyclization, has enabled the efficient construction of the core structures of steroids. nih.gov Furthermore, remote functionalization techniques, which allow for the modification of a specific site on the steroid molecule from a distant functional group, offer another powerful tool for creating complex analogues. acs.org
Future directions in this field include:
The development of new catalysts for the selective functionalization of the pregnane skeleton.
The application of flow chemistry and other automated synthesis technologies to accelerate the production of steroid libraries.
The use of biocatalysis and engineered enzymes to achieve highly specific and efficient transformations. researchgate.net
Innovative Analytical Approaches for High-Throughput Steroid Metabolomics
The comprehensive analysis of the steroid metabolome, or "steroidomics," is essential for understanding the complex interplay of steroid hormones in health and disease. Traditional analytical methods often lack the throughput and coverage required for large-scale studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of modern steroid analysis due to its high sensitivity and specificity. chromatographytoday.comnih.gov The development of high-throughput LC-MS/MS methods, often utilizing 96-well plate formats, allows for the rapid and simultaneous quantification of a large number of steroids in biological samples. endocrine-abstracts.org These methods often employ solid-phase extraction (SPE) for sample cleanup and pre-concentration, minimizing matrix effects and improving accuracy. endocrine-abstracts.org
Ion mobility-mass spectrometry (IM-MS) is an emerging technique that adds another dimension of separation based on the size, shape, and charge of the ions. cleancompetition.orgnih.gov This is particularly useful for separating isomeric steroids that have the same mass-to-charge ratio. cleancompetition.org The combination of liquid chromatography, ion mobility, and mass spectrometry (LC-IM-MS) provides enhanced selectivity and confidence in steroid identification. nih.gov Derivatization methods can further improve the separation of steroid isomers in IM-MS. acs.orgacs.org
These advanced analytical platforms are enabling high-throughput screening of steroids in various biological matrices, including urine and plasma. chromatographytoday.comchromatographyonline.com Untargeted steroidomics approaches, which aim to detect all measurable steroids in a sample, are becoming increasingly powerful for discovering novel biomarkers and understanding global changes in steroid metabolism. scienceopen.comnih.gov
Key areas for future development include:
Further improvements in the sensitivity and resolution of mass spectrometry instrumentation.
The development of novel derivatization strategies to enhance the detection and separation of steroids. acs.orgacs.org
The creation of comprehensive and standardized databases of steroid metabolites to facilitate their identification in complex biological samples. cleancompetition.org
The miniaturization of analytical platforms and the development of microfluidic devices for rapid, point-of-care steroid analysis. osti.gov
Computational Modeling of Steroid-Enzyme and Steroid-Receptor Interactions
Computational modeling has become an indispensable tool in steroid research, providing insights into the molecular mechanisms of enzyme catalysis and receptor binding that are often difficult to obtain through experimental methods alone.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of steroid-metabolizing enzymes and steroid receptors, revealing how these proteins interact with their ligands at an atomic level. nih.govmdpi.com These simulations can help to understand the structural basis of enzyme specificity and the conformational changes that occur upon ligand binding. For example, MD simulations have been used to investigate the active sites of cytochrome P450 enzymes, which are responsible for many key steps in steroid biosynthesis. nih.govmdpi.com
In silico prediction of the binding affinity of steroids for their receptors is another important application of computational modeling. nih.gov These methods can be used to screen large libraries of virtual compounds to identify potential new ligands with desired activities. researchgate.net This can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing. researchgate.net
The combination of computational modeling with experimental data is particularly powerful. For example, computational models can be used to rationalize the results of mutagenesis studies or to guide the design of new experiments. The use of advanced simulation techniques, such as funnel metadynamics, allows for the calculation of the binding free energy landscape of ligands, providing a more detailed understanding of the binding process. nih.govnih.gov
Future research in this area will likely focus on:
The development of more accurate and efficient computational methods for predicting steroid-protein interactions.
The application of machine learning and artificial intelligence to analyze large datasets from steroid research and to develop predictive models of steroid activity. researchgate.net
The integration of computational modeling with experimental data from a variety of sources, including X-ray crystallography, cryo-electron microscopy, and biophysical assays.
Understanding of 16α-Hydroxycorticosterone 21-Acetate Function in Diverse Biological Systems and Model Organisms
The biological function of this compound is largely unknown. To elucidate its physiological role, research in diverse biological systems and model organisms will be essential. Comparative steroidomics, which involves the analysis of steroid profiles across different species, can provide valuable clues about the evolution and function of specific steroids.
Nonhuman primates, such as baboons and rhesus macaques, are particularly useful models for studying human steroid biology because their adrenal androgen production is more similar to humans than that of many other mammals. nih.govnih.gov Studies in these animals can help to understand the regulation of steroidogenesis and the effects of steroids on various physiological systems. nih.govnih.gov Comparative studies in other large animals like pigs and sheep, which are also cortisol-dominant like humans, can reveal both similarities and subtle differences in glucocorticoid and mineralocorticoid profiles that are important to consider when using these animals as disease models. endocrine-abstracts.org
The investigation of steroid metabolism in different species can also highlight conserved and divergent pathways. For example, cross-species comparative single-cell transcriptomics can identify conserved genes involved in key processes like steroid lipid metabolism. nih.gov
Future research should aim to:
Characterize the steroid metabolome in a wide range of species to identify conserved and species-specific 16α-hydroxylated steroids.
Investigate the effects of administering this compound to various model organisms to determine its physiological and pharmacological effects.
Utilize genetically modified animal models, such as knockout or transgenic mice, to study the function of the enzymes and receptors that interact with this compound.
Explore the potential role of this compound in different physiological contexts, such as development, reproduction, and stress response, in various animal models.
Q & A
Q. What are the validated synthetic pathways for 16α-Hydroxycorticosterone 21-Acetate, and what analytical methods confirm its structural integrity?
Answer: Synthesis typically involves multi-step modifications of pregnane derivatives. Key routes include:
- Route 1 : Starting from 16-methyldehydropregnenolone acetate via hydroxylation and acetylation steps to introduce the 16α-hydroxy and 21-acetate groups .
- Route 2 : Functionalization of deoxycholic acid through oxidation and selective esterification, preserving stereochemical integrity at C16 and C21 .
Structural confirmation requires:
- NMR : To verify stereochemistry (e.g., 16α vs. 16β configuration) and acetate ester placement.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₂₃H₃₂O₆ for hydrocortisone acetate analogs) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Answer: SPE-UPLC-MS/MS is widely used due to high sensitivity and specificity. Key parameters from analogous corticosteroids (e.g., prednisolone 21-acetate) include:
| Parameter | Value (Example) | Reference Compound |
|---|---|---|
| LOD (Limit of Detection) | 0.15–0.50 ng/mL | Prednisolone 21-acetate |
| LOQ (Limit of Quantitation) | 0.50–1.50 ng/mL | Fludrocortisone 21-acetate |
| Recovery Rate | 75.8–107.6% | Chlormadinone acetate |
| Matrix Effects | 2.2–8.4% | Desoximetasone |
Source: Adapted from SPE-UPLC-MS/MS data for corticosteroids .
Q. Critical considerations :
Q. What pharmacological mechanisms are associated with this compound?
Answer: As a glucocorticoid derivative, it likely modulates:
Q. Key experimental models :
- In vitro : GR translocation assays (e.g., GFP-tagged GR in HeLa cells) to assess receptor affinity.
- In vivo : Stress-response studies in adrenalectomized rodents to isolate GC-specific effects .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 16α vs. 16β) impact the bioactivity of this compound?
Answer:
- 16α-Methyl derivatives (e.g., dexamethasone analogs) exhibit enhanced GR binding and prolonged half-life due to reduced metabolic clearance .
- 16β-Methyl analogs show weaker anti-inflammatory activity but lower mineralocorticoid side effects, highlighting the role of C16 configuration in receptor selectivity .
Q. Methodological approach :
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?
Answer: Common sources of variability include:
- Purity issues : Research-grade materials may contain residual solvents (e.g., acetone) or water, altering apparent potency. Always use corrected purity values from certificates of analysis (CoA) .
- Assay conditions : Serum-free vs. serum-containing media affect glucocorticoid bioavailability due to corticosteroid-binding globulin (CBG) interactions .
Q. Mitigation strategies :
Q. What advanced techniques characterize the stability and degradation products of this compound under storage?
Answer:
Q. Storage recommendations :
Q. How does this compound interact with cytochrome P450 enzymes in metabolic studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
